trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol
Overview
Description
Trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol: is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research, drug development, and catalysis. Its molecular formula is C11H22N2O , and it has a molecular weight of 198.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through various synthetic routes, including the following:
Nucleophilic Substitution Reaction: : Starting from a suitable precursor, such as a cyclobutanone derivative, the reaction involves the substitution of a leaving group with a dimethylamino group.
Reduction Reaction: : The compound can be synthesized by reducing a precursor containing a carbonyl group to form the cyclobutanol structure.
Industrial Production Methods
In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: : Converting the cyclobutanol group to a ketone or carboxylic acid derivative.
Reduction: : Reducing any oxidized functional groups back to their original state.
Substitution: : Replacing one or more atoms or groups in the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) or chromic acid (H2CrO4). The reaction is typically carried out under acidic conditions.
Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually performed in anhydrous ether or alcohol solvents.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Ketones, carboxylic acids, or their derivatives.
Reduction: : Alcohols or other reduced forms of the original compound.
Substitution: : Derivatives with different functional groups or atoms.
Scientific Research Applications
Trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biological molecules.
Medicine: : Investigated for its potential therapeutic properties and use in drug development.
Industry: : Employed in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Binding to Enzymes: : Interacting with specific enzymes to modulate their activity.
Inhibition or Activation: : Acting as an inhibitor or activator of certain biochemical pathways.
Molecular Interactions: : Forming complexes with other molecules to influence biological processes.
Comparison with Similar Compounds
Trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol is unique due to its specific structure and functional groups. Similar compounds include:
Cyclobutanol derivatives: : Other cyclobutanol compounds with different substituents.
Piperidine derivatives: : Compounds containing piperidine rings with various functional groups.
Dimethylamino derivatives: : Compounds with dimethylamino groups in different positions or on different backbones.
These compounds may have similar applications but differ in their chemical properties and biological activities.
Properties
IUPAC Name |
(1R,2R)-2-[4-(dimethylamino)piperidin-1-yl]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-12(2)9-5-7-13(8-6-9)10-3-4-11(10)14/h9-11,14H,3-8H2,1-2H3/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAXKLIWRCQREI-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1CCN(CC1)[C@@H]2CC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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